Product packaging for 1-benzyl-4-nitro-1H-indazole(Cat. No.:)

1-benzyl-4-nitro-1H-indazole

Cat. No.: B8288138
M. Wt: 253.26 g/mol
InChI Key: CORAVBWSIRXYHF-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Indazole Chemistry and Nitro-Substituted Heterocycles

Indazoles, also known as benzopyrazoles, are bicyclic heterocyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. researchgate.netmdpi.com This core structure exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being the more thermodynamically stable and common form. mdpi.comresearchgate.net The indazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govresearchgate.net

The introduction of a nitro group (-NO2) to the indazole ring, as seen in 4-nitro-1H-indazole, significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor for the synthesis of various derivatives. ontosight.ai Nitro-substituted heterocycles are a well-established class of compounds in medicinal chemistry, often investigated for their potential as antimicrobial and antiprotozoal agents. nih.govmdpi.com The nitro group can be crucial for biological activity, sometimes by inducing oxidative stress within target organisms. mdpi.com

Significance of the Indazole Scaffold in Chemical Biology and Material Sciences

The indazole scaffold is a cornerstone in the development of therapeutic agents due to its ability to form a wide array of interactions with biological targets. researchgate.net Indazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. mdpi.comnih.govcbijournal.com This versatility has led to the inclusion of the indazole moiety in numerous commercially available drugs and compounds currently in clinical trials. nih.gov

While the primary focus of indazole research has been in the realm of medicinal chemistry and chemical biology, the unique photophysical and electronic properties of some derivatives suggest potential applications in material sciences. The fused aromatic system and the possibility of extensive functionalization allow for the tuning of properties relevant to organic electronics and sensor technology.

Historical Development and Emerging Trends in the Study of Benzylated and Nitro-Indazoles

The study of indazoles dates back to the late 19th century, with systematic investigations beginning in the early 20th century. thieme-connect.de The synthesis of nitroindazoles, such as 5-nitro-1H-indazole, has been well-documented and these compounds have served as key intermediates in the synthesis of more complex molecules. thieme-connect.deacgpubs.org

The introduction of a benzyl (B1604629) group at the N1 position of the indazole ring, as in 1-benzyl-4-nitro-1H-indazole, is a common strategy in medicinal chemistry. This modification can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic properties and cellular uptake. nih.gov Research on N-benzyl indazoles has explored their potential as anticancer and antileishmanial agents. mdpi.comnih.gov

A significant trend in this area is the synthesis and evaluation of various substituted benzyl and nitro-indazole derivatives to establish structure-activity relationships (SAR). nih.gov For instance, studies on 3-alkoxy-1-benzyl-5-nitroindazoles have demonstrated potent activity against Leishmania species, highlighting the importance of the substitution pattern on the indazole core and the benzyl ring for biological efficacy. mdpi.com

Identification of Key Research Questions and Unexplored Avenues for this compound

While research has been conducted on related compounds, the specific chemical and biological properties of this compound remain an area with significant potential for further exploration. Key research questions include:

Detailed Biological Profiling: A comprehensive screening of this compound against a wide range of biological targets is needed to fully elucidate its pharmacological potential. This could include assays for anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies are required to understand how this compound interacts with its molecular targets.

Exploration in Material Sciences: The photophysical and electronic properties of this compound have not been extensively studied. Research into its potential use in organic light-emitting diodes (OLEDs), sensors, or as a component in other advanced materials could open new avenues of application.

Comparative Studies: Direct comparative studies of this compound with its isomers (e.g., 1-benzyl-5-nitro-1H-indazole, 1-benzyl-6-nitro-1H-indazole, and 1-benzyl-7-nitro-1H-indazole) would provide valuable insights into the influence of the nitro group's position on the compound's properties and activities.

The synthesis of this compound has been reported, typically involving the benzylation of 4-nitro-1H-indazole. mdpi.com This provides a solid foundation for further research into this promising compound.

Data on Related Indazole Compounds

To provide context for the potential properties of this compound, the following table summarizes data for related compounds.

Compound NameMolecular FormulaKey Research FindingsReference
4-Nitro-1H-indazole C₇H₅N₃O₂A key building block for synthesizing more complex indazole derivatives. Studied for its potential to inhibit certain enzymes and for its antioxidant properties. ontosight.ai
1-Benzyl-5-nitro-1H-indazole C₁₄H₁₁N₃O₂Synthesized and structurally characterized. Indazole derivatives are noted for their biological activities, including anti-HIV and antitumor properties. iucr.org
3-Alkoxy-1-benzyl-5-nitroindazoles VariesShowed potent in vitro activity against several Leishmania species, comparable to the drug amphotericin B. mdpi.com
2-Benzyl-5-nitroindazolin-3-one derivatives VariesEvaluated for their in vitro activity against Leishmania amazonensis, with some compounds showing high selectivity and potency. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3O2 B8288138 1-benzyl-4-nitro-1H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

1-benzyl-4-nitroindazole

InChI

InChI=1S/C14H11N3O2/c18-17(19)14-8-4-7-13-12(14)9-15-16(13)10-11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

CORAVBWSIRXYHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 4 Nitro 1h Indazole

Strategies for the De Novo Synthesis of 1-benzyl-4-nitro-1H-indazole and its Regioisomers

The de novo synthesis of this compound can be approached through several strategic pathways, primarily centered on the sequential or convergent assembly of the core components. The choice of strategy often depends on the availability of starting materials and the desired control over regioselectivity.

Cyclization Reactions for the Construction of the Indazole Core

The formation of the bicyclic indazole system is the cornerstone of the synthesis. Various cyclization methods have been developed to construct this heterocyclic core, which can then be further functionalized. These methods often start from appropriately substituted benzene (B151609) derivatives.

Common strategies for indazole ring construction include:

Intramolecular Cyclization of Hydrazones: A prevalent method involves the cyclization of hydrazones derived from ortho-substituted aryl ketones or aldehydes. For instance, an ortho-haloaryl carbonyl compound can react with a hydrazine to form a hydrazone, which then undergoes an intramolecular Ullmann-type reaction or a related palladium-catalyzed coupling to close the ring. thieme-connect.combeilstein-journals.org

Reductive Cyclization: The reductive cyclization of o-nitro-ketoximes or related derivatives provides another route to the indazole core. researchgate.net This approach is particularly relevant as it introduces a nitrogen atom that will form part of the pyrazole (B372694) ring.

[3+2] Cycloaddition Reactions: Arynes, generated in situ, can undergo [3+2] cycloaddition reactions with diazo compounds or their precursors, such as N-tosylhydrazones, to directly form the 1H-indazole skeleton. organic-chemistry.org

Oxidative Cyclization: N-N bond-forming oxidative cyclization of substrates like 2-aminomethyl-phenylamines can yield indazoles under mild conditions, often using reagents like ammonium molybdate and hydrogen peroxide. organic-chemistry.org

These cyclization strategies typically produce a 4-nitro-1H-indazole intermediate if the starting benzene ring already contains the nitro group at the correct position.

N-Alkylation Approaches for Benzylation of the Indazole Nitrogen

Once the 4-nitro-1H-indazole core is obtained, the benzyl (B1604629) group is introduced via N-alkylation. This step is critical as the indazole anion is an ambident nucleophile, and alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The synthesis of the desired this compound requires conditions that selectively favor N1 alkylation.

The regioselectivity of indazole N-alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the electrophile. d-nb.info The thermodynamically more stable N1-substituted product is often favored. beilstein-journals.orgd-nb.info A common procedure involves the deprotonation of 4-nitro-1H-indazole with a suitable base to form the indazolide anion, followed by nucleophilic substitution with benzyl bromide or a similar benzylating agent. nih.gov

Table 1: Conditions Influencing Regioselectivity of Indazole N-Alkylation

Factor Condition Favoring N1-Alkylation Rationale
Base/Solvent System Sodium hydride (NaH) in tetrahydrofuran (THF) beilstein-journals.orgd-nb.info Promotes the formation of a tight ion pair, sterically hindering attack at the more crowded N2 position.
Reaction Control Thermodynamic equilibration beilstein-journals.orgd-nb.info The N1-alkylated indazole is generally the more thermodynamically stable isomer.
Substituents Steric hindrance near the N2 position Bulky groups on the indazole ring can direct alkylation to the less hindered N1 position.

For example, the synthesis of the analogous 1-benzyl-6-nitro-1H-indazole has been reported, demonstrating the feasibility of this N-alkylation strategy on a nitro-substituted indazole core. researchgate.netresearchgate.net

Directed Nitration Procedures for 4-position Selectivity

An alternative synthetic route involves the direct nitration of 1-benzyl-1H-indazole. Electrophilic nitration of the indazole ring system can lead to a mixture of isomers, and achieving high selectivity for the 4-position is a significant challenge. The position of nitration is influenced by the directing effects of both the fused benzene ring and the pyrazole moiety, as well as the N1-benzyl substituent.

Direct nitration of unsubstituted 1H-indazole typically yields a mixture of products, with the 5-nitro and 3-nitro isomers often being significant components. To achieve 4-position selectivity, specific strategies may be required:

Use of Directing Groups: A pre-existing substituent on the benzene ring could be used to direct nitration to the 4-position, followed by removal or transformation of the directing group.

Palladium-Catalyzed C-H Functionalization: While reported for the 3-position, advances in C-H activation could potentially offer a route to selective 4-position nitration under specific catalytic conditions. rsc.org

Synthesis from Pre-functionalized Precursors: The most reliable method to ensure 4-position selectivity is often to begin with a starting material that already contains the nitro group in the desired location before the indazole ring is formed, as described in section 2.1.1. nih.gov For instance, the synthesis of 1-aryl-5-nitro-1H-indazoles often proceeds from a 2-fluoro-5-nitro-substituted acetophenone. nih.gov A similar strategy could be adapted for the 4-nitro isomer.

Functional Group Interconversions and Derivatization of this compound

The chemical reactivity of this compound is largely dictated by the nitro group, which can be transformed into a variety of other functional groups, and the aromatic system, which can undergo substitution reactions.

Reductive Transformations of the Nitro Group in this compound

The reduction of the aromatic nitro group is one of the most important transformations of this compound, providing a gateway to a range of derivatives, most notably the corresponding amine, 1-benzyl-1H-indazol-4-amine. This amine is a valuable intermediate for the synthesis of more complex molecules. A wide array of reagents can be employed to achieve this reduction, with the choice depending on the desired selectivity and compatibility with other functional groups. wikipedia.org

The reduction can be stopped at intermediate stages, such as the hydroxylamine (B1172632), although the amine is the most common product. wikipedia.orgnih.gov

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/Method Product Notes
Catalytic Hydrogenation (H₂/Pd/C, H₂/PtO₂, H₂/Raney Ni) commonorganicchemistry.com Amine A widely used, clean, and efficient method. May also reduce other functional groups.
Metal in Acid (Fe/HCl, Sn/HCl, Zn/AcOH) commonorganicchemistry.com Amine Classical and cost-effective methods, often used in industrial settings.
Tin(II) Chloride (SnCl₂) stackexchange.com Amine A mild reagent that is often chemoselective, tolerating other reducible groups like nitriles and esters.
Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Sulfide (Na₂S) commonorganicchemistry.com Amine Useful under neutral or basic conditions and can sometimes offer selectivity in polynitrated compounds.
Zinc dust and Ammonium Chloride Hydroxylamine Allows for partial reduction to the hydroxylamine oxidation state. wikipedia.org

Electrophilic and Nucleophilic Substitutions on the Indazole Aromatic System

The electronic nature of this compound makes its aromatic system susceptible to specific types of substitution reactions.

Electrophilic Aromatic Substitution: The indazole ring system is generally less reactive towards electrophilic substitution than indole. Furthermore, the presence of the strongly electron-withdrawing 4-nitro group significantly deactivates the benzene portion of the indazole core towards further electrophilic attack (e.g., halogenation, Friedel-Crafts reactions). Reactions, if they occur, would be expected at positions dictated by the combined directing effects of the heterocyclic ring and the deactivating nitro group, likely requiring harsh conditions and resulting in low yields.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nitro group at the 4-position activates the benzene ring for nucleophilic aromatic substitution. While the nitro group itself is not typically a leaving group in SNAr reactions, if a suitable leaving group (such as a halogen) were present at an ortho or para position relative to the nitro group (i.e., the 5- or 7-positions), it would be readily displaced by nucleophiles. There is precedent for nucleophilic substitution in related nitro-indazole systems, highlighting the activation provided by the nitro substituent. researchgate.net

Modifications and Elaboration of the Benzyl Moiety of this compound

While the core synthesis of this compound is a primary focus, the subsequent modification of the benzyl moiety offers a pathway to a diverse range of analogues with potentially modulated biological activities. The benzyl group, consisting of a phenyl ring attached to a methylene (B1212753) group, presents several sites for chemical elaboration.

Electrophilic Aromatic Substitution on the Phenyl Ring: The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of any existing substituents on the benzyl ring, various functional groups can be introduced. For instance, nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation could yield a variety of substituted benzyl-indazole derivatives. The position of substitution (ortho, meta, or para) would be governed by the electronic nature of the indazole moiety and any pre-existing substituents on the benzyl ring.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Benzyl Moiety

Reaction TypeReagentsPotential Products
NitrationHNO₃, H₂SO₄1-(nitrobenzyl)-4-nitro-1H-indazole isomers
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃1-(halobenzyl)-4-nitro-1H-indazole isomers
SulfonationFuming H₂SO₄1-(sulfobenzyl)-4-nitro-1H-indazole isomers
Friedel-Crafts AcylationRCOCl, AlCl₃1-(acylbenzyl)-4-nitro-1H-indazole isomers
Friedel-Crafts AlkylationRCl, AlCl₃1-(alkylbenzyl)-4-nitro-1H-indazole isomers

Chemical Transformations at the Benzylic Position: The methylene bridge of the benzyl group is also a site for chemical modification. Oxidation reactions could potentially convert the methylene group to a carbonyl, yielding a benzoyl-indazole derivative. Furthermore, free-radical halogenation could introduce a halogen at the benzylic position, which could then serve as a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Debenzylation: The removal of the benzyl group, or debenzylation, is a crucial transformation that can liberate the N-H of the indazole for further functionalization or to reveal the parent 4-nitro-1H-indazole. A common method for N-debenzylation of aromatic heterocycles involves the use of potassium tert-butoxide in DMSO with the presence of oxygen researchgate.net. However, the feasibility of this method can be substrate-dependent. Another widely used method is catalytic hydrogenation, although its application may be limited by the presence of other reducible functional groups, such as the nitro group in the target molecule researchgate.net.

Chemo- and Regioselectivity in Synthetic Routes to this compound Derivatives

The synthesis of this compound presents a significant challenge in terms of regioselectivity. The N-alkylation of the 4-nitro-1H-indazole precursor can occur at either the N1 or N2 position of the pyrazole ring, leading to the formation of two constitutional isomers. The desired product is the N1-benzylated isomer.

The regiochemical outcome of the N-alkylation of indazoles is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed. nih.govresearchgate.net

Factors Influencing Regioselectivity:

Substituents on the Indazole Ring: The electronic nature of substituents on the indazole core plays a critical role. Electron-withdrawing groups, such as the nitro group at the 4-position, can influence the nucleophilicity of the N1 and N2 atoms differently.

Base: The choice of base is a key determinant of the N1/N2 ratio. Common bases used in these alkylations include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). Studies have shown that for certain substituted indazoles, the use of NaH in THF can favor the formation of the N1 isomer nih.govresearchgate.net.

Solvent: The polarity and coordinating ability of the solvent can impact the reaction's regioselectivity. Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile are frequently used.

Alkylating Agent: The nature of the benzylating agent (e.g., benzyl bromide, benzyl chloride) can also have an effect on the regiochemical outcome.

Table 2: Influence of Reaction Conditions on N1/N2 Regioselectivity in Indazole Alkylation

BaseSolventGeneral Trend
NaHTHFOften favors N1-alkylation nih.govresearchgate.net
K₂CO₃DMFCan lead to mixtures of N1 and N2 isomers
Cs₂CO₃AcetonitrileCan provide good N1 selectivity in some cases

Research has demonstrated that for 3-substituted indazoles, the combination of sodium hydride in tetrahydrofuran provides a promising system for achieving high N1 selectivity nih.govresearchgate.net. While specific studies on the benzylation of 4-nitro-1H-indazole are less common, these general principles provide a framework for optimizing the synthesis of the desired this compound isomer.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is of growing importance. The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient.

Key Green Chemistry Principles Applicable to the Synthesis:

Use of Greener Solvents: Traditional syntheses often employ volatile organic solvents (VOCs) that are hazardous to human health and the environment. Green chemistry encourages the use of safer alternatives such as water, ethanol, or solvent-free reaction conditions where possible.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. Catalysts are used in small amounts and can be recycled and reused, which minimizes waste. For the synthesis of indazoles, various metal-catalyzed and metal-free reactions have been developed wikipedia.org.

Energy Efficiency: Synthetic methods that can be conducted at ambient temperature and pressure are more energy-efficient. Microwave-assisted synthesis is another approach that can significantly reduce reaction times and energy consumption.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can improve atom economy.

Use of Renewable Feedstocks: While not always immediately applicable to complex heterocyclic synthesis, the long-term goal of green chemistry is to utilize renewable starting materials.

Sustainable Approaches in Practice:

For the synthesis of this compound, sustainable approaches could include exploring one-pot procedures that combine the formation of the indazole ring with the N-benzylation step. Furthermore, investigating the use of recyclable catalysts for the alkylation reaction could significantly improve the environmental footprint of the synthesis. The development of synthetic routes in aqueous media or other green solvents would also be a significant advancement.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

AspectTraditional ApproachGreen Approach
Solvent Volatile organic solvents (e.g., DMF, Toluene)Water, ethanol, or solvent-free
Catalyst Stoichiometric basesRecyclable catalysts, biocatalysis
Energy Conventional heating (reflux)Microwave irradiation, ambient temperature
Waste Significant byproducts and solvent wasteMinimized waste, high atom economy

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the broader goals of green and sustainable chemistry.

Advanced Spectroscopic and Crystallographic Elucidation of 1 Benzyl 4 Nitro 1h Indazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for the structural assignment of 1-benzyl-4-nitro-1H-indazole.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) group and the indazole core. The benzylic methylene (B1212753) protons (N-CH₂) typically appear as a characteristic singlet, while the five protons of the phenyl ring produce signals in the aromatic region.

For the indazole moiety, the position of the nitro group at C4 significantly influences the chemical shifts of the remaining aromatic protons (H3, H5, H6, and H7). The powerful electron-withdrawing nature of the nitro group causes a pronounced deshielding effect on adjacent protons. Consequently, the H3 and H5 protons of the 4-nitro isomer are expected to resonate at a lower field compared to those in unsubstituted 1-benzyl-1H-indazole.

While specific data for the 4-nitro isomer is scarce, the spectral data for the analogous compound 1-benzyl-6-nitro-1H-indazole provides a valuable reference. In this isomer, the protons are assigned as shown in the table below. For the 4-nitro isomer, one would anticipate the signals for H3 and H5 to be shifted significantly downfield due to their proximity to the nitro group.

Interactive Table: ¹H NMR Data for 1-benzyl-6-nitro-1H-indazole
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-CH₂5.83s-
Benzyl-ArH7.22-7.29m-
H57.90ddJ = 9.0, J = 1.9
H48.01ddJ = 9.0, J = 0.6
H38.35dJ = 0.9
H78.80dJ = 1.9

In the ¹³C NMR spectrum, 14 distinct signals would be expected for the 14 carbon atoms of this compound. The benzylic methylene carbon (N-CH₂) would appear in the aliphatic region. The carbon atom directly attached to the nitro group (C4) is expected to be significantly deshielded. The chemical shifts for the carbons of the 6-nitro analog provide a useful comparison.

Interactive Table: ¹³C NMR Data for 1-benzyl-6-nitro-1H-indazole
Carbon AssignmentChemical Shift (δ, ppm)
N-CH₂52.5
Aromatic CH107.3, 115.5, 122.8, 127.9, 128.0, 129.9
C3 (CH=N)134.5
Quaternary C127.2, 134.5, 138.5, 146.5

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The expected molecular formula for this compound is C₁₄H₁₁N₃O₂, corresponding to a monoisotopic mass of approximately 253.085 g/mol . nih.govglpbio.com Upon ionization, typically using electron impact (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation.

The most anticipated fragmentation pathway involves the cleavage of the benzylic C-N bond. This would result in the formation of a stable tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91, which is often the base peak in the mass spectra of benzyl-substituted compounds. rsc.org Other significant fragments would likely arise from the loss of the nitro group (-NO₂) and subsequent rearrangements of the indazole core.

Interactive Table: Predicted Key Mass Fragments for this compound
m/zIon FormulaIdentity
253[C₁₄H₁₁N₃O₂]⁺Molecular Ion (M⁺)
207[C₁₄H₁₁N₃]⁺[M - NO₂]⁺
162[C₇H₄N₃O₂]⁺[M - C₇H₇]⁺ (Nitro-indazole cation)
91[C₇H₇]⁺Tropylium cation

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure, confirming the presence of both the benzyl and nitro-indazole substructures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic System Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy is used to identify specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands. The most prominent would be the strong asymmetric and symmetric stretching vibrations of the aromatic nitro group (NO₂). Additionally, characteristic peaks for the aromatic C-H and C=C stretching of the indazole and benzene (B151609) rings, as well as the C-N stretching vibrations, would be present.

Interactive Table: Expected Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (CH₂)Stretching2950 - 2850
Aromatic C=CStretching1600 - 1450
Nitro (NO₂)Asymmetric Stretching1550 - 1500
Nitro (NO₂)Symmetric Stretching1370 - 1330
C-NStretching1350 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the molecule's conjugated π-system. The spectrum of this compound would be characterized by absorption bands corresponding to π → π* transitions. The extended conjugation of the indazole ring system, coupled with the electron-withdrawing nitro group (a chromophore) and the benzyl group, would dictate the position and intensity of the absorption maxima (λ_max). The presence of the nitro group is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted 1-benzyl-1H-indazole.

X-ray Crystallography for Precise Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Chiroptical Spectroscopy for Stereochemical Analysis of Chiral this compound Derivatives (if applicable)

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), which are sensitive to the stereochemistry of chiral molecules. researchgate.net

The parent compound, this compound, is achiral and therefore does not exhibit a chiroptical response. However, this section becomes highly relevant if chiral derivatives are synthesized, for instance, by introducing a stereocenter on the benzyl group or by creating atropisomers through restricted bond rotation.

For such chiral analogs, chiroptical spectroscopy would be a critical tool for determining their absolute configuration. rsc.org By comparing experimentally measured CD or VCD spectra with spectra predicted through quantum chemical calculations, the absolute stereochemistry of the molecule can be unambiguously assigned. rsc.org Studies on other chiral heterocyclic systems have demonstrated the power of this approach in stereochemical elucidation. rsc.orgrsc.org

Computational Chemistry and in Silico Modeling of 1 Benzyl 4 Nitro 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. researchgate.net For 1-benzyl-4-nitro-1H-indazole, DFT calculations, often using functionals like B3LYP, can elucidate key geometric and electronic parameters. researchgate.netrsc.org

These studies involve optimizing the molecular geometry to find the lowest energy conformation. Key parameters derived from this optimization include bond lengths, bond angles, and dihedral angles, which describe the spatial arrangement of the atoms. For instance, calculations would determine the planarity of the indazole ring and the orientation of the benzyl (B1604629) and nitro substituents relative to this core. In related nitroaromatic compounds, the nitro group is often found to be nearly coplanar with the aromatic ring to which it is attached. researchgate.net

DFT also provides insights into the electronic properties, such as the distribution of electron density and dipole moment. These properties are critical for understanding how the molecule will interact with its environment, including solvents and biological receptors. Quantum chemical calculations on similar nitro-substituted heterocyclic compounds have been used to study their corrosion inhibition properties and other chemical behaviors. researchgate.net

Table 1: Representative Geometric Parameters for Indazole Derivatives Calculated by DFT

ParameterDescriptionTypical Calculated Value (Å or °)
N1-N2 Bond LengthThe length of the nitrogen-nitrogen bond within the indazole ring.~1.35 Å
C4-N (Nitro) Bond LengthThe length of the bond connecting the nitro group to the indazole ring.~1.47 Å
Indazole-Benzyl Dihedral AngleThe twist angle between the plane of the indazole ring and the plane of the benzyl group's phenyl ring.60-90°
Indazole-Nitro Dihedral AngleThe twist angle of the nitro group relative to the indazole ring plane.0-10°

Note: The values in this table are illustrative and based on typical DFT calculations for similar molecular scaffolds. Actual values for this compound would require specific calculation.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). malayajournal.org The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. malayajournal.orgacadpubl.eu

For this compound, the analysis would likely show that the HOMO is distributed over the indazole and benzyl rings, while the LUMO is predominantly localized on the nitro-substituted indazole core due to the strong electron-withdrawing nature of the nitro group. malayajournal.org This distribution is key to predicting how the molecule might interact with biological targets.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the molecule's surface. acadpubl.eu It maps regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). malayajournal.org In an MEP map of this compound, negative potential (typically colored red) would be concentrated around the oxygen atoms of the nitro group, identifying this area as a likely site for hydrogen bonding or interaction with positively charged residues in a receptor. researchgate.net Regions of positive potential (blue) would be found around the hydrogen atoms.

Table 2: Representative FMO and Reactivity Descriptors for Nitroaromatic Compounds

DescriptorSymbolDescriptionTypical Value Range
HOMO EnergyEHOMOEnergy of the highest occupied molecular orbital; relates to electron-donating ability.-6.0 to -8.0 eV
LUMO EnergyELUMOEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-2.0 to -3.5 eV
HOMO-LUMO GapΔEEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.3.0 to 5.0 eV
Chemical HardnessηA measure of resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2.1.5 to 2.5 eV

Note: The values are representative for this class of compounds and serve as an illustration of the data obtained from FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule and its interactions with its environment over time. mdpi.com An MD simulation of this compound, typically placed in a simulated biological environment (e.g., a box of water molecules), would reveal its conformational flexibility. nih.gov

The simulation would track the movements of every atom over a period of nanoseconds or longer, showing how the benzyl group rotates and flexes relative to the indazole core. This provides a dynamic understanding of the molecule's shape and the different conformations it can adopt, which is crucial for understanding how it might fit into a receptor's binding pocket. irb.hr

Furthermore, if the crystal structure of a potential protein target is known, MD simulations can be used to model the this compound molecule within the protein's active site. nih.gov These simulations are invaluable for assessing the stability of the binding pose predicted by molecular docking, observing how the ligand and protein adapt to each other, and identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com

Structure-Activity Relationship (SAR) Studies through In Silico Approaches

In silico SAR studies aim to correlate the structural features of molecules with their biological activity, providing a predictive framework for designing more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov To build a QSAR model for indazole derivatives, a dataset of compounds with known activities against a specific biological target is required. aimspress.com

Various molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each compound in the series. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that links these descriptors to the observed activity. aimspress.com For nitroindazole derivatives, descriptors related to the electronic properties of the nitro group and the steric bulk of the benzyl substituent would likely be significant. researchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound, helping to prioritize which compounds to synthesize and test.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. ugm.ac.idugm.ac.id

A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). imedpub.com For this compound, a pharmacophore model would likely include a hydrophobic feature for the benzyl group, an aromatic feature for the indazole ring, and a hydrogen bond acceptor feature for the nitro group.

Once a validated pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. imedpub.comnih.gov This allows for the rapid identification of other molecules, potentially from different chemical classes, that possess the required pharmacophoric features and are therefore likely to bind to the same target. This approach is a powerful tool for discovering novel chemical scaffolds for drug development. ugm.ac.id

Insufficient Data for In-Depth Molecular Docking Analysis of this compound

Computational chemistry and in silico modeling are powerful tools for predicting the interaction of small molecules with biological targets. One of the key techniques in this field is molecular docking, which aims to forecast the preferred orientation of a ligand when bound to a receptor to form a stable complex. This information is crucial for understanding potential mechanisms of action and for the rational design of new therapeutic agents.

Despite the importance of such studies, a comprehensive search of available scientific literature did not yield specific molecular docking studies conducted on the chemical compound This compound . While research exists on the computational analysis of other indazole derivatives, the specific binding modes, target interactions, and associated energy calculations for this compound have not been reported in the reviewed literature.

Therefore, a detailed discussion, including data tables on binding affinities and interacting residues with specific biological targets for this compound, cannot be provided at this time. Further research and publication of such studies are necessary to elucidate its putative binding modes and potential biological activity.

Investigation of Biological and Mechanistic Pathways Involving 1 Benzyl 4 Nitro 1h Indazole in Vitro and Preclinical Mechanistic Studies

Exploration of Molecular Targets and Binding Interactions (In Vitro)

The molecular interactions of 1-benzyl-4-nitro-1H-indazole are dictated by its structural components: the indazole core, the N1-benzyl substituent, and the C4-nitro group. These features enable the compound to potentially engage with various biological macromolecules, primarily through enzyme inhibition and specific ligand-protein binding interactions.

Enzyme Modulation and Inhibition Kinetics (e.g., Nitric Oxide Synthase, Kinases)

The nitroindazole scaffold is a well-established inhibitor of nitric oxide synthase (NOS), an enzyme family crucial for cell signaling and pathophysiology. Studies on various nitroindazole isomers demonstrate potent, often competitive, inhibition of NOS isoforms. For instance, 7-nitroindazole (B13768) (7-NI) is a known inhibitor of neuronal nitric oxide synthase (nNOS) wikipedia.org. The inhibitory potency varies with the position of the nitro group, as detailed in the table below. These findings suggest that the nitro group of this compound could interact with the heme-iron center of NOS, thereby blocking its catalytic activity wikipedia.org.

Table 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Various Indazole Agents

Compound Target Enzyme IC50 Value Source
Indazole Bovine Brain CaM-dependent NOS 2.3 mM wikipedia.org
5-Nitroindazole (B105863) Bovine Brain CaM-dependent NOS 1.15 mM wikipedia.org
6-Nitroindazole Bovine Brain CaM-dependent NOS 40 µM wikipedia.org
7-Nitroindazole Bovine Brain CaM-dependent NOS 2.5 µM wikipedia.org
Indazole Murine Macrophage Inducible NOS 470 µM wikipedia.org
5-Nitroindazole Murine Macrophage Inducible NOS 240 µM wikipedia.org
6-Nitroindazole Murine Macrophage Inducible NOS 56 µM wikipedia.org
7-Nitroindazole Murine Macrophage Inducible NOS 20 µM wikipedia.org

Furthermore, the benzyl (B1604629) indazole moiety is implicated in the modulation of protein kinases. The compound YC-1, which is 1-benzyl-3-(5'-hydroxymethyl-2'-furyl) indazole, has been shown to suppress focal adhesion kinase (FAK), a key molecule in cell proliferation and migration nih.gov. Other indazole derivatives have demonstrated potent inhibitory activity against tyrosine kinases like BCR-ABL nih.gov. This suggests that this compound may also function as a kinase inhibitor, a common mechanism for anticancer agents.

Receptor Binding Profiling and Ligand-Protein Interaction Studies

The binding of this compound to protein targets is facilitated by a combination of interactions. The aromatic rings of the benzyl and indazole components can engage in hydrophobic and π-stacking interactions within protein binding pockets.

A crucial interaction specific to the nitro group is the "π-hole interaction." The nitro group creates a region of positive electrostatic potential on the nitrogen atom, which can form a favorable interaction with electron-rich lone pairs on oxygen or sulfur atoms within a protein structure. These interactions can be functionally significant, contributing to the binding affinity of nitro aromatic ligands to their protein targets. This mechanism is a plausible contributor to the target engagement of this compound.

Elucidation of Cellular Responses in Cultured Cell Lines (In Vitro)

The engagement of molecular targets by this compound is expected to translate into distinct cellular responses, including effects on cell survival, proliferation, and programmed cell death.

Impact on Cell Viability and Antiproliferative Effects in Disease Models

Indazole derivatives are widely recognized for their antiproliferative and cytotoxic activities against various cancer cell lines. Studies on structurally similar compounds provide a strong basis for the potential anticancer effects of this compound. For example, copper(II) complexes of 1-benzyl-1H-indazol-3-ol have demonstrated notable cytotoxicity against MCF7 breast cancer cells bohrium.comresearchgate.net. Similarly, a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives showed potent activity against Leishmania protozoa and varying degrees of cytotoxicity against mammalian macrophages nih.gov. The benzyl indazole compound YC-1 has also been shown to inhibit the proliferation of smooth muscle cells and hepatocellular carcinoma cells nih.govntu.edu.tw.

Table 2: Cytotoxic and Antiproliferative Activities of Related Indazole Derivatives

Compound/Derivative Cell Line / Organism Effect IC50 / CC50 Value Source
Copper(II) complex of 1-benzyl-1H-indazol-3-ol MCF7 (Breast Cancer) Cytotoxicity 45.91 µg/ml bohrium.comresearchgate.net
1H-indazole-3-amine derivative (6o) K562 (Leukemia) Antiproliferative 5.15 µM nih.gov
3-alkoxy-1-benzyl-5-nitroindazoles (various) Mouse Macrophages Cytotoxicity CC50 > 20 µM or < 10 µM nih.gov
YC-1 (benzyl indazole) HA22T / Hep3B (Liver Cancer) Growth Inhibition Concentration-dependent ntu.edu.tw

Induction of Apoptosis and Cell Cycle Perturbations Mechanisms

A common mechanism underlying the antiproliferative effects of indazole-based compounds is the induction of apoptosis (programmed cell death) and interference with the cell cycle. The benzyl indazole derivative YC-1 was found to arrest the cell cycle in the G0/G1 phase in human hepatocellular carcinoma cells ntu.edu.tw. This effect was mediated by a significant increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p21CIP1/WAP1 ntu.edu.tw.

Other related heterocyclic compounds have also been shown to induce apoptosis. For instance, certain benzimidazole (B57391) derivatives, which are structurally similar to indazoles, trigger apoptosis by modulating the expression of pro-apoptotic proteins like Bax and caspase-3, and down-regulating anti-apoptotic proteins like Bcl-2 mdpi.com. It is plausible that this compound could exert its antiproliferative effects through similar pathways, leading to cell cycle arrest and the activation of the apoptotic cascade in susceptible cells.

Investigation of Oxidative Stress and Reactive Oxygen Species Generation Pathways

The nitroaromatic structure of this compound suggests a potential role in modulating cellular redox states. The effects can be twofold. On one hand, inhibition of NOS by the nitroindazole moiety can reduce the production of nitric oxide (NO), which in turn can decrease the formation of peroxynitrite, a potent and damaging oxidant wikipedia.org. This action suggests a protective role against oxidative stress, an effect observed with 7-nitroindazole wikipedia.orgbiocrick.com.

Conversely, the metabolism of some nitroaromatic compounds can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within cells. This pro-oxidant activity can contribute to cytotoxicity, particularly in cancer cells which often have a compromised redox balance. For example, some indazole derivatives have been designed to induce oxidative stress in protozoan parasites nih.gov. Therefore, this compound may either mitigate or exacerbate oxidative stress depending on the specific cellular context and metabolic pathways involved.

Antimicrobial, Antiviral, and Antiparasitic Mechanism-Based Studies (In Vitro)

The biological activity of nitroaromatic compounds, including indazole derivatives, is intrinsically linked to the presence and position of the nitro group. This functional group often serves as a pharmacophore, undergoing bioactivation to exert its therapeutic effects. The following sections detail the in vitro mechanistic studies concerning the antimicrobial, antiviral, and antiparasitic properties of nitroindazole derivatives, with a focus on this compound where data is available.

Antimicrobial Mechanisms: Nitro-containing heterocyclic compounds are a well-established class of antimicrobial agents. encyclopedia.pubnih.gov Their mechanism of action is generally accepted to rely on the reductive activation of the nitro group within the target microorganism. encyclopedia.pubmdpi.com This process is typically carried out by microbial nitroreductases, which are flavin-containing enzymes capable of reducing the nitro group under the low oxygen tension characteristic of many pathogenic bacteria. mdpi.com

The bioactivation is a stepwise process. A one-electron reduction produces a transient but highly reactive nitro anion radical. mdpi.com In anaerobic environments, this radical can undergo further reduction to form nitroso and hydroxylamine (B1172632) intermediates. nih.govmdpi.com These reduced intermediates are potent cytotoxins, capable of covalently binding to and damaging critical macromolecules such as DNA, leading to strand breakage, inhibition of replication, and ultimately, cell death. encyclopedia.pubnih.gov While this general mechanism is proposed for many nitroaromatic drugs like metronidazole, specific in vitro studies detailing the antimicrobial spectrum and minimum inhibitory concentrations (MICs) for this compound are not extensively documented in the available literature. However, various 5-nitroimidazole and 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, supporting the potential of the nitro-heterocyclic scaffold in antibacterial drug design. iaea.orgut.ac.ir

Antiviral Mechanisms: The investigation of nitro-substituted heterocyclic compounds as antiviral agents is an emerging area of research. While specific data on the antiviral activity of this compound is limited, studies on related nitroaromatic structures provide insights into potential mechanisms. For instance, a library of nitrobenzoxadiazole derivatives was screened for activity against the influenza A virus (A/Puerto Rico/8/34 H1N1 strain). nih.govnih.govresearchgate.net Several compounds were found to inhibit viral replication at low micromolar concentrations in cell culture. nih.govnih.gov The proposed mechanism for some of these compounds involves the inhibition of viral RNA polymerase, a critical enzyme for viral gene transcription and replication. nih.govnih.gov Other antiviral strategies for influenza include impairing the virus's ability to bind to or penetrate host cells. unipd.itplos.org Given the structural similarity, it is plausible that nitroindazole derivatives could exert antiviral effects through similar mechanisms, such as targeting essential viral enzymes or interfering with the viral life cycle. However, dedicated in vitro studies are required to confirm any antiviral activity and elucidate the specific mechanistic pathways for this compound.

Antiparasitic Mechanisms: The antiparasitic activity of nitroindazoles has been more extensively studied, particularly against protozoan parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. mdpi.comnih.govresearchgate.net Although research has predominantly focused on the 5-nitroindazole isomer, the findings offer a strong basis for understanding the potential mechanism of this compound.

The trypanocidal and leishmanicidal action of these compounds is believed to be mediated by the reductive activation of the nitro group by parasitic nitroreductases, which are absent in mammalian host cells, providing a degree of selectivity. nih.gov This bioactivation leads to the generation of reactive nitroanion radicals. mdpi.com In the presence of oxygen, these radicals can participate in a redox-cycling process, transferring an electron to molecular oxygen to create superoxide (B77818) radicals and regenerating the parent nitro compound. mdpi.com This futile cycle results in the accumulation of reactive oxygen species (ROS), inducing a state of severe oxidative stress that damages cellular components and leads to parasite death. mdpi.comresearchgate.net Several 3-alkoxy-1-benzyl-5-nitroindazole derivatives have demonstrated potent activity against various Leishmania species, including L. amazonensis, L. infantum, and L. mexicana, in both the promastigote (extracellular) and amastigote (intracellular) stages of the parasite life cycle. nih.gov

Table 1: In Vitro Antileishmanial Activity of Selected 1-benzyl-5-nitroindazole Derivatives
CompoundTarget OrganismTarget StageIC₅₀ (µM)Selectivity Index (SI)
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetateL. amazonensisAmastigote0.46 ± 0.01875
3-ethoxy-1-benzyl-5-nitroindazole (NV6)L. amazonensisPromastigote0.40 ± 0.03>125
3-ethoxy-1-benzyl-5-nitroindazole (NV6)L. infantumPromastigote0.30 ± 0.01>166.7
3-propoxy-1-benzyl-5-nitroindazole (NV8)L. amazonensisPromastigote0.20 ± 0.01>250
3-propoxy-1-benzyl-5-nitroindazole (NV8)L. infantumPromastigote0.20 ± 0.01>250

Data sourced from studies on 5-nitroindazole derivatives, which are structural isomers of the titular compound. nih.govnih.gov The Selectivity Index (SI) is typically calculated as the ratio of the cytotoxic concentration (CC₅₀) in a mammalian cell line to the inhibitory concentration (IC₅₀) against the parasite.

Biotransformation Pathways and Metabolite Identification of this compound

The biotransformation of a xenobiotic like this compound involves a series of enzymatic reactions that modify its chemical structure, generally to facilitate its elimination from the body. These reactions are categorized into Phase I and Phase II metabolism. For nitroaromatic compounds, the reductive metabolism of the nitro group is a critical, often initial, biotransformation step that is central to both its therapeutic activity and potential toxicity. mdpi.com

The enzymatic reduction of the nitro group is a key biotransformation pathway for nitroaromatic compounds. mdpi.com This process can be carried out by various enzymes, including NAD(P)H:quinone oxidoreductase and cytochrome P450 reductases, under hypoxic conditions in mammalian tissues, or by bacterial nitroreductases in the gut microbiota. mdpi.com The reduction proceeds through a series of two-electron additions, converting the nitro group (R-NO₂) first to a nitroso intermediate (R-NO), then to a hydroxylamine intermediate (R-NHOH), and finally to the corresponding amino metabolite (R-NH₂). mdpi.com

This reductive pathway is considered a bioactivation process because the intermediates, particularly the nitroso and hydroxylamine species, are highly reactive electrophiles. nih.gov These intermediates can form covalent adducts with cellular nucleophiles like DNA and proteins, which is the basis for the cytotoxic effects seen in antimicrobial and antiparasitic applications. encyclopedia.pubnih.gov The complete reduction to the more stable amino derivative is often considered a detoxification step.

Beyond the reduction of the nitro group, the core structure of this compound is also subject to classical Phase I and Phase II metabolic reactions. nih.gov

Phase I Reactions: These are functionalization reactions that introduce or expose polar groups on the parent molecule. For the indazole scaffold, common Phase I reactions include hydroxylation, N-dealkylation, and oxidation. nih.govfrontiersin.org Studies on other indazole-containing compounds, such as synthetic cannabinoids, have shown that hydroxylation can occur on the benzyl ring, the indazole core, or attached alkyl chains. nih.gov N-debenzylation, the cleavage of the benzyl group from the indazole nitrogen, is another potential pathway. These reactions are primarily catalyzed by the cytochrome P450 (CYP) enzyme superfamily located mainly in the liver. bioivt.com

Phase II Reactions: These are conjugation reactions where an endogenous polar molecule is attached to the functional groups introduced during Phase I (or to existing groups on the parent drug). nih.gov This process significantly increases the water solubility of the compound, facilitating its excretion via urine or bile. The most common Phase II reaction for hydroxylated metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). bioivt.com The resulting glucuronide conjugate is highly polar and readily eliminated. Other potential conjugation reactions include sulfation. Studies on related indazole-3-carboxamides have identified glucuronidation as a significant metabolic pathway. nih.gov

Advanced Mechanistic Investigations via Omics Technologies (e.g., Proteomics, Metabolomics for Target Identification)

While classical biochemical assays provide valuable information, advanced "omics" technologies offer a global, unbiased view of the cellular response to a drug, enabling deeper mechanistic insights and novel target identification. The application of these technologies to this compound has not been specifically reported, but their use with other nitro-group-containing antiparasitic agents demonstrates their potential.

Proteomics: Quantitative proteomics can be used to analyze changes in the entire protein landscape of a pathogen or host cell upon treatment with a compound. By comparing the proteomes of treated versus untreated parasites, researchers can identify proteins and pathways that are significantly altered. This can reveal the drug's mechanism of action, identify potential off-target effects, and uncover mechanisms of drug resistance. researchgate.net For a nitroaromatic compound, proteomic studies could confirm the upregulation of oxidative stress response proteins or identify specific DNA repair enzymes that are overwhelmed, leading to cell death.

Metabolomics: Metabolomics involves the comprehensive analysis of small-molecule metabolites within a biological system. By profiling the metabolome of parasites treated with this compound, it would be possible to identify specific metabolic pathways that are disrupted. For example, a significant perturbation in energy metabolism, amino acid synthesis, or redox balance (e.g., changes in glutathione (B108866) or trypanothione (B104310) levels) could pinpoint the drug's primary mode of action. Furthermore, metabolomics is a powerful tool for identifying the biotransformation products of the drug itself within a complex biological matrix. mdpi.com This can confirm the formation of reduced metabolites (nitroso, hydroxylamine, amino) and identify products of Phase I and Phase II reactions, providing a complete picture of its metabolic fate.

Other Research Applications of 1 Benzyl 4 Nitro 1h Indazole

Role as Corrosion Inhibitors in Material Science

Indazole derivatives have been investigated as effective corrosion inhibitors for various metals and alloys in acidic environments. Although no specific studies on the corrosion inhibition properties of 1-benzyl-4-nitro-1H-indazole are available, research on related compounds like 1-benzyl-6-nitro-1H-indazole and other nitro-substituted indazoles provides valuable insights. These compounds are thought to function by adsorbing onto the metal surface, forming a protective layer that impedes the corrosive process.

The adsorption process is often facilitated by the presence of heteroatoms (nitrogen in the indazole ring) and the π-electrons of the aromatic system, which can interact with the vacant d-orbitals of the metal. The nitro group (-NO2), being an electron-withdrawing group, can also influence the electron density of the molecule and its adsorption characteristics.

Studies on compounds such as 2-methyl-6-nitro-2H-indazole and 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole have demonstrated high inhibition efficiencies for C38 steel in hydrochloric acid. researchgate.netcarta-evidence.org For instance, at a concentration of 10⁻³ M, these compounds exhibited inhibition efficiencies of up to 96.49%. researchgate.netcarta-evidence.org The effectiveness of these inhibitors was found to be dependent on their concentration and the temperature of the environment. researchgate.netcarta-evidence.org

Table 1: Inhibition Efficiency of Selected Indazole Derivatives on C38 Steel in 1 M HCl

Compound Concentration (M) Inhibition Efficiency (%)
2-methyl-6-nitro-2H-indazole 10⁻³ 96.49

These findings suggest that this compound could potentially exhibit similar corrosion-inhibiting properties due to its structural similarities to these effective inhibitors. However, experimental validation is necessary to confirm this hypothesis.

Applications as Chemical Probes or Reporter Molecules

The field of chemical biology often utilizes small molecules as chemical probes to study biological processes and protein functions. nih.govnih.gov These probes are designed to interact selectively with a specific target, allowing researchers to investigate its role in cellular pathways. nih.gov While there is no specific information on the use of this compound as a chemical probe, the indazole scaffold is present in various biologically active molecules.

The development of a chemical probe requires a molecule to possess specific properties, including high affinity and selectivity for its target, as well as appropriate physicochemical properties to function in a biological system. The nitro group and the benzyl (B1604629) substituent on the indazole ring of this compound could be modified to tune these properties, potentially leading to the development of novel chemical probes. For example, the nitro group could be used as a handle for the attachment of fluorescent reporter groups.

Given the diverse biological activities of indazole derivatives, it is plausible that a molecule like this compound could be developed into a chemical probe for a specific biological target, but this remains an area for future research.

Utilization as Ligands in Catalysis or Coordination Chemistry

Indazole derivatives have been explored as ligands in the field of catalysis and coordination chemistry. The nitrogen atoms in the indazole ring can coordinate with metal centers to form stable complexes that can act as catalysts for various organic transformations.

While no catalytic applications have been reported specifically for this compound, the general class of indazoles has been used to synthesize catalysts for reactions such as C-H activation and cross-coupling reactions. The electronic properties of the indazole ligand, which can be modulated by substituents like the nitro and benzyl groups, can influence the reactivity and selectivity of the resulting metal complex.

The synthesis of metal complexes with this compound as a ligand would be the first step in exploring its potential in catalysis. Characterization of these complexes and testing their catalytic activity in various reactions could reveal novel applications for this compound.

Future Perspectives and Emerging Research Avenues for 1 Benzyl 4 Nitro 1h Indazole Studies

Development of Next-Generation Synthetic Methodologies for 1-benzyl-4-nitro-1H-indazole Analogs

While classical methods for indazole synthesis exist, future research will focus on developing more efficient, sustainable, and versatile synthetic routes to access this compound and its analogs. caribjscitech.com Traditional syntheses often require multiple steps and harsh conditions. Modern approaches aim to overcome these limitations through innovative chemical strategies.

Emerging methodologies are expected to include:

One-Pot Domino Reactions: The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, is a key area of future research. An efficient route for substituted 1-aryl-1H-indazoles has been developed involving the preparation of arylhydrazones followed by a deprotonation and nucleophilic aromatic substitution (SNAr) ring closure, which has been successfully modified into a one-pot process for certain substrates. nih.govresearchgate.net Adapting such domino processes for the specific synthesis of 4-nitroindazole analogs could significantly improve efficiency and reduce waste.

Catalyst-Free Reactions: Exploring catalyst-free conditions, such as the decarboxylative couplings of zinc polyfluorobenzoates with thiosulfonates, represents a green chemistry approach that could be adapted for indazole synthesis. acs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying this technology to the nitration and benzylation of the indazole core could lead to higher yields and purity for the target compound.

C-H Activation: Direct C-H functionalization of the indazole scaffold is a powerful tool for creating analogs. Future work will likely focus on regioselective C-H activation to introduce diverse substituents onto the benzene (B151609) or indazole rings, bypassing the need for pre-functionalized starting materials.

Table 1: Comparison of Synthetic Methodologies for Indazole Analogs

Methodology Key Features Potential Advantages for this compound Synthesis
Domino (One-Pot) Reactions Multiple bond-forming events in a single operation. nih.govresearchgate.net Increased efficiency, reduced purification steps, lower solvent usage.
Palladium-Catalyzed Coupling Versatile for C-N and C-C bond formation. google.com Allows for a wide range of aryl and benzyl (B1604629) group introductions.
1,3-Dipolar Cycloaddition Forms the heterocyclic ring in a concerted fashion. researchgate.net High regioselectivity and stereocontrol.

| C-H Activation/Functionalization | Direct modification of C-H bonds. | Atom economy, access to novel analogs without pre-functionalization. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and study of novel compounds like this compound. nih.govmdpi.com These computational tools can analyze vast datasets to predict molecular properties, optimize structures for specific biological targets, and even propose novel synthetic routes. nih.govmanchester.ac.uk

Future applications in this area include:

De Novo Drug Design: ML models, particularly deep reinforcement learning and generative adversarial networks (GANs), can generate novel indazole structures with desired physicochemical and biological properties. mdpi.com These models can be trained on existing libraries of active compounds to design next-generation analogs of this compound with enhanced potency and selectivity. mdpi.com

Predictive Modeling: AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new indazole derivatives, reducing the need for extensive experimental testing in the early stages of drug discovery. nih.gov

Reaction Prediction and Optimization: AI platforms can assist chemists by predicting the outcomes of unknown reactions and suggesting optimal reaction conditions. This can accelerate the development of the synthetic methodologies discussed in the previous section. manchester.ac.uk

Mechanistic Elucidation: Computational models can simulate reaction pathways and transition states, providing a deeper understanding of the underlying mechanisms of indazole synthesis and their interactions with biological targets.

Exploration of Novel Biological Targets and Phenotypes through High-Throughput Mechanistic Screening

Identifying the biological targets and mechanisms of action for this compound is crucial for its development as a therapeutic agent. High-throughput screening (HTS) and high-content screening (HCS) are powerful platforms for this exploration. While indazole derivatives have been investigated for activities like anticancer and anti-inflammatory effects, the specific targets of the 4-nitro isomer are largely unknown. nih.govresearchgate.net

Future research will involve:

Target-Based Screening: Screening this compound and its analog library against panels of known biological targets, such as kinases (e.g., VEGFR2), transcription factors (e.g., STAT3), and enzymes involved in disease pathways. researchgate.net

Phenotypic Screening: Employing cell-based assays to identify compounds that induce a desired phenotype (e.g., cancer cell death, reduction in inflammatory markers) without a priori knowledge of the specific target. This approach can uncover novel mechanisms of action.

Chemoproteomics: Using chemical probes derived from the this compound scaffold to identify direct protein binding partners within the cellular proteome, thus pinpointing its molecular targets.

Diversification of Chemical Space through Advanced Derivatization Strategies of the this compound Scaffold

The this compound molecule offers multiple sites for chemical modification, allowing for the creation of a diverse library of analogs to explore structure-activity relationships (SAR). Advanced derivatization strategies will be key to optimizing the properties of the lead compound.

Key derivatization strategies for the future include:

Modification of the Benzyl Group: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl ring of the benzyl moiety can modulate lipophilicity, electronic properties, and steric interactions with biological targets. nih.gov

Reduction and Functionalization of the Nitro Group: The nitro group is a versatile chemical handle. Its reduction to an amine group opens up a vast array of subsequent reactions, such as amidation, sulfonylation, and diazotization, to install diverse functionalities. google.com This is a common strategy for creating indazole derivatives with new properties. google.com

Functionalization of the Indazole Core: Exploring reactions that modify the indazole ring system itself, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions at available positions, can lead to novel scaffolds with unique biological profiles.

Table 2: Potential Derivatization Sites on this compound

Position Type of Modification Potential New Functional Groups Purpose
Benzyl Ring Electrophilic Aromatic Substitution Halogens, Alkyl, Methoxy, Nitro Modulate electronics and lipophilicity.
4-Nitro Group Reduction followed by functionalization Amine, Amide, Sulfonamide, Halides Introduce new interaction points, act as a versatile chemical handle. google.com

| Indazole Ring (e.g., C3, C5, C6, C7) | C-H activation, Cross-coupling | Aryl, Heteroaryl, Alkyl, Cyano | Explore new regions of chemical space, improve target binding. |

Contribution to Fundamental Understanding of Heterocyclic Chemistry and Structure-Function Relationships

The study of this compound contributes to the broader field of heterocyclic chemistry. The interplay between the indazole core, the flexible benzyl group, and the electron-withdrawing nitro group creates a unique chemical entity whose properties can provide fundamental insights into molecular structure and reactivity.

Future research in this area will focus on:

Physicochemical Properties: Investigating how the position of the nitro group (C4 vs. other positions) affects the electronic properties, pKa, and reactivity of the indazole ring system.

Conformational Studies: Analyzing the rotational freedom of the benzyl group and its preferred orientation relative to the indazole plane. This is critical as the three-dimensional shape of the molecule dictates its ability to interact with biological targets. iucr.org The dihedral angle between the phenyl group and the indazole moiety is a key structural parameter. iucr.org

Comparative SAR Studies: Systematically synthesizing and testing all positional isomers of nitro-substituted 1-benzyl-1H-indazole (e.g., 4-nitro, 5-nitro, 6-nitro, 7-nitro) will provide a comprehensive understanding of how the nitro group's location governs biological activity and target specificity.

Q & A

Q. What are the common synthetic routes for 1-benzyl-4-nitro-1H-indazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves benzylation of indazole followed by nitration. Key steps:

Benzylation : Reacting 1H-indazole with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Nitration : Introducing the nitro group using HNO₃/H₂SO₄ or acetyl nitrate. Temperature control (0–5°C) minimizes byproducts like 5-nitro isomers .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the 4-nitro isomer. Yield optimization requires monitoring reaction time and stoichiometry (e.g., excess benzyl bromide improves benzylation efficiency) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR confirms benzyl (δ 5.2–5.5 ppm, singlet for -CH₂-) and nitro group positioning (meta coupling in aromatic region). ¹³C NMR identifies quaternary carbons adjacent to nitro groups .
  • LC-MS : Validates molecular ion ([M+H]⁺) and detects impurities. For example, m/z 268.2 corresponds to C₁₄H₁₁N₃O₂ .
  • IR : Nitro group shows asymmetric stretching ~1520 cm⁻¹ and symmetric ~1350 cm⁻¹ .

Q. How can researchers ensure regioselectivity during the nitration of 1-benzyl-1H-indazole?

  • Methodological Answer :
  • Directing Effects : The benzyl group at N1 directs nitration to C4 due to electron-donating resonance effects.
  • Reagent Choice : Acetyl nitrate (AcONO₂) in acetic anhydride reduces over-nitration.
  • Validation : Compare HPLC retention times or ¹H NMR shifts with known 4-nitro vs. 5-nitro standards .

Advanced Research Questions

Q. How can crystallographic data be refined for this compound when the nitro group introduces disorder?

  • Methodological Answer :
  • Software : Use SHELXL for refinement. Key steps:

Assign partial occupancy to disordered nitro oxygen atoms.

Apply restraints (e.g., DFIX for bond distances) to maintain geometry .

  • Validation : Check R-factor convergence (<5%) and residual electron density maps. Disorder modeling is critical for accurate thermal parameters .

Q. What strategies resolve discrepancies between computational predictions and experimental NMR data for nitro-substituted indazoles?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) and calculate chemical shifts (e.g., via GIAO method). Compare with experimental ¹H/¹³C NMR.
  • Solvent Effects : Include DMSO or CDCl₃ implicitly (e.g., PCM model) to match experimental conditions .
  • Outlier Analysis : If nitro group shifts deviate, re-examine tautomerism or hydrogen bonding in the crystal lattice .

Q. How can the electronic effects of the nitro group on the indazole core be analyzed in mechanistic studies?

  • Methodological Answer :
  • Electrochemical Analysis : Cyclic voltammetry (e.g., in acetonitrile) measures reduction potentials of the nitro group.
  • Computational Studies : Calculate frontier orbitals (HOMO/LUMO) to assess electron-withdrawing effects.
  • Kinetic Isotope Effects : Compare reaction rates (e.g., nucleophilic substitution) between protiated and deuterated derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting data between XRD and NMR regarding substituent positioning?

  • Methodological Answer :
  • Cross-Validation : Use NOESY NMR to confirm spatial proximity of benzyl protons to indazole protons.
  • XRD Refinement : Re-examine occupancy models and hydrogen atom placement in SHELXL.
  • Case Study : If XRD suggests nitro group disorder but NMR indicates a single conformer, consider dynamic disorder in the crystal lattice .

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